![molecular formula C8H12O3 B12057647 (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a dioxolane ring and a propynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a propynyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for subsequent substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, potentially involving binding to specific enzymes or receptors.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Another compound used in organic synthesis with a similar functional group.
Disilane-bridged compounds: These compounds also feature unique structural characteristics and are used in material science.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O3/c1-4-6(9)7-5-10-8(2,3)11-7/h1,6-7,9H,5H2,2-3H3/t6-,7-/m1/s1 |
InChI 键 |
UVXSWVDZLNDNJC-RNFRBKRXSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)[C@@H](C#C)O)C |
规范 SMILES |
CC1(OCC(O1)C(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


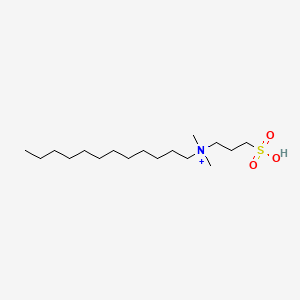

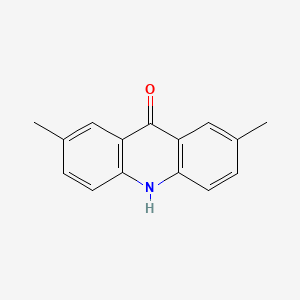
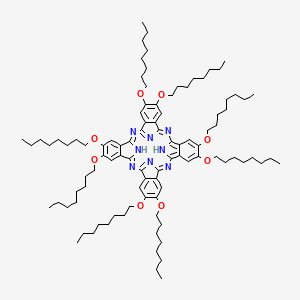
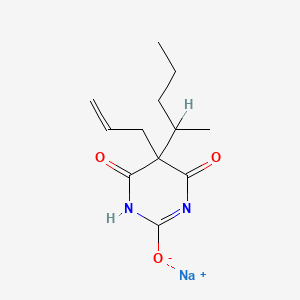



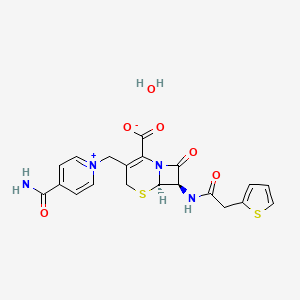


![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)
